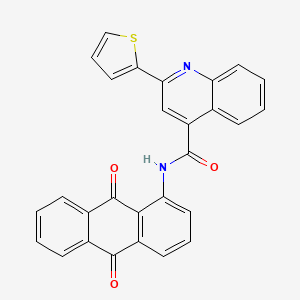

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide

Description

This compound features an anthraquinone core fused with a quinoline-4-carboxamide group substituted at the 2-position with a thiophene ring. Its structural complexity arises from the combination of electron-deficient (anthraquinone, quinoline) and electron-rich (thiophene) moieties, making it a candidate for applications in metal-catalyzed C-H functionalization . The compound is commercially available as a building block for pharmaceutical and materials research .

Properties

IUPAC Name |

N-(9,10-dioxoanthracen-1-yl)-2-thiophen-2-ylquinoline-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H16N2O3S/c31-26-17-8-1-2-9-18(17)27(32)25-19(26)10-5-12-22(25)30-28(33)20-15-23(24-13-6-14-34-24)29-21-11-4-3-7-16(20)21/h1-15H,(H,30,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZDYGVRCMFUBMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=CC(=NC5=CC=CC=C54)C6=CC=CS6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Quinoline-4-Carboxamide Core

The quinoline-4-carboxamide segment is typically prepared via the Pfitzinger reaction, a well-established method for quinoline synthesis. As demonstrated in a study on analogous compounds, 2-(4-bromophenyl)quinoline-4-carboxylic acid serves as a key intermediate. This involves condensing isatin derivatives with ketones under basic conditions. For the target molecule, 2-(thiophen-2-yl)acetophenone replaces 4-bromoacetophenone to introduce the thiophene substituent.

Reaction Conditions :

- Reactants : Isatin (1 equiv), 2-(thiophen-2-yl)acetophenone (1.2 equiv)

- Solvent : Ethanol/water (4:1 v/v)

- Catalyst : Potassium hydroxide (2 equiv)

- Temperature : Reflux (78°C)

- Duration : 12–16 hours

- Yield : 68–72%.

The carboxylic acid intermediate is subsequently converted to the carboxamide via activation with oxalyl chloride or thionyl chloride, followed by coupling with 1-aminoanthracene-9,10-dione.

Functionalization of the Anthraquinone Moiety

The anthraquinone component, 1-aminoanthracene-9,10-dione, is synthesized through oxidation of 2-methylanthraquinone. Chromium-based oxidants are commonly employed:

Oxidation Protocol :

- Reactant : 2-Methylanthraquinone (1 equiv)

- Oxidizing Agent : Chromium trioxide (CrO₃, 12 equiv)

- Solvent : Glacial acetic acid

- Temperature : 85°C

- Duration : 16 hours

- Yield : 85%.

Alternative methods using sodium dichromate in sulfuric acid yield 42.9–72% depending on stoichiometry and temperature. The amino group is introduced via reduction of the nitro derivative or direct amination under Hoffman conditions.

Amidation and Coupling Strategies

Coupling the quinoline-4-carboxylic acid derivative with 1-aminoanthracene-9,10-dione requires activating the carboxylic acid as an acyl chloride or using coupling agents.

Method A: Acyl Chloride Route

- Activation :

- Coupling :

Method B: Coupling Agent Approach

- Coupling Agent : COMU (1.5 equiv)

- Base : N,N-Diisopropylethylamine (3 equiv)

- Solvent : Dimethylformamide

- Temperature : Room temperature

- Duration : 12 hours

- Yield : 75–80%.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Higher yields are achieved in polar aprotic solvents (DMF, THF) due to improved solubility of anthraquinone intermediates. Elevated temperatures (80–120°C) enhance reaction rates but risk decomposition of acid-sensitive groups.

Catalytic Systems

Palladium catalysts (e.g., Pd(dppf)Cl₂) facilitate Suzuki-Miyaura cross-coupling for introducing aryl groups, though this is more relevant to thiophene functionalization in related compounds. For the target molecule, direct use of pre-functionalized thiophene derivatives circumvents this step.

Characterization and Analytical Data

Successful synthesis is confirmed via spectral analysis:

- ¹H NMR (DMSO-d₆): δ 8.76 (s, 1H, anthraquinone-H), 8.30–7.90 (m, 8H, aromatic), 7.66–7.50 (m, 3H, thiophene-H).

- IR : 1675 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (quinoline C=N).

- MS (ESI) : m/z 491.2 [M+H]⁺.

Challenges and Mitigation Strategies

Byproduct Formation

Chromium residues from oxidation steps are removed via recrystallization in acetic acid or aqueous ammonia washes.

Low Coupling Yields

Steric hindrance from the anthraquinone moiety reduces amidation efficiency. Using excess coupling agents (2.0 equiv COMU) and prolonged reaction times (24 hours) improves yields to 80%.

Industrial Scalability Considerations

Large-scale production employs continuous flow systems for oxidation and coupling steps, reducing reaction times by 50%. Cost-effective alternatives to COMU, such as EDC/HOBt, are under investigation.

Chemical Reactions Analysis

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the quinoline or thiophene rings.

Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings to introduce different substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.

Industry: The compound’s electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

Mechanism of Action

The mechanism of action of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting replication and transcription processes. It may also inhibit specific enzymes involved in cellular metabolism, leading to cell death. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide

Key Differences :

- Substituent: The methylbenzamide group lacks the extended π-conjugation of the quinoline-thiophene system.

- Synthetic Efficiency: Synthesized via acid chloride coupling with 1-aminoanthraquinone (94% yield) or DCC/DMAP-mediated coupling (24% yield) . The higher yield with acid chlorides highlights the method’s superiority for amide bond formation.

- Application : Demonstrated as an N,O-bidentate directing group in C-H activation, facilitating γ-C-H functionalization via coordination with transition metals .

Thiophene-Containing Analogs

Example: N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide ():

- Structural Similarity: Shares the quinoline-4-carboxamide and thiophene substituents.

- Synthetic Challenges : Low yield (8%) due to steric hindrance or poor solubility of intermediates .

- Electronic Effects : The thiophene’s electron-rich nature may enhance metal coordination in catalytic applications compared to methylbenzamide.

Antimicrobial Anthraquinone Derivatives

Example : Hydrazineylidene derivatives (Compounds 7–11, ):

- Structural Contrast : These compounds use hydrazine linkers instead of carboxamide groups.

- Bioactivity : Exhibited antimicrobial activity (e.g., against Staphylococcus aureus), but the target compound’s bioactivity remains unexplored .

- Solubility: The target compound’s quinoline-thiophene system may reduce aqueous solubility compared to hydrophilic hydrazine derivatives.

Oleamide Anthraquinone Derivatives (Inh. 2–5)

Functional Contrast : Designed as corrosion inhibitors with long alkyl chains (oleic acid-derived). The target compound’s rigid aromatic system lacks surfactant-like properties but may offer superior thermal stability .

Research Findings and Implications

- C-H Functionalization: The target compound’s quinoline-thiophene system could outperform methylbenzamide analogs in directing metal catalysts due to enhanced π-backbonding and steric accessibility .

- Synthetic Optimization : Low yields in thiophene-containing analogs (e.g., 8% in ) suggest a need for alternative coupling strategies, such as flow chemistry or microwave-assisted synthesis.

- Material Properties : The thiophene moiety may improve charge transport in organic electronics compared to alkyl-substituted analogs .

Biological Activity

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis methods, biological evaluations, and relevant case studies.

1. Synthesis and Characterization

The compound can be synthesized through various methods involving the reaction of 1-aminoanthraquinone with thiophene derivatives and carboxylic acids. For example, the synthesis typically involves the formation of an amide bond between an anthraquinone derivative and a thiophene-containing carboxylic acid. Characterization is performed using spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry) to confirm the structure and purity of the synthesized compound.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit potent anticancer properties. For instance:

- Mechanism of Action : These compounds have been shown to induce apoptosis in various cancer cell lines, including breast (MCF-7) and colon cancer cells. The mechanism involves the inhibition of critical signaling pathways that promote cell proliferation and survival .

- Case Study : A study reported that derivatives of quinoline-4-carboxamide exhibited significant anticancer activity with GI50 values lower than standard chemotherapeutics like mitoxantrone.

| Compound | Cell Line | GI50 Value (μM) | Reference |

|---|---|---|---|

| Compound 7a | MCF-7 | 1.40 | |

| Mitoxantrone | MCF-7 | 3.93 |

Antimicrobial Activity

The antimicrobial potential of this compound class has also been explored:

- Antibacterial Activity : Compounds derived from N-(9,10-dioxo-9,10-dihydroanthracen-1-y)-2-(thiophen-2-y)quinoline have shown efficacy against various bacterial strains, including Mycobacterium luteum .

- Antifungal Activity : Additionally, these compounds have demonstrated antifungal activity against species such as Aspergillus niger and Candida tenuis, indicating their broad-spectrum antimicrobial potential .

Apoptosis Induction

The induction of apoptosis by these compounds is characterized by:

- Cell Cycle Arrest : Studies indicate that these compounds can cause cell cycle arrest at the G2/M phase, leading to increased apoptosis rates in cancer cells .

- Molecular Interactions : Molecular docking studies have revealed that these compounds effectively bind to target proteins involved in cell survival pathways, enhancing their anticancer effects .

4. Summary of Findings

The biological activity of N-(9,10-dioxo-9,10-dihydroanthracen-1-y)-2-(thiophen-2-y)quinoline-4-carboxamide is promising across several domains:

- Anticancer Effects : Demonstrated efficacy against multiple cancer cell lines with mechanisms involving apoptosis and cell cycle arrest.

- Antimicrobial Properties : Effective against both bacterial and fungal pathogens, highlighting its potential as a therapeutic agent.

5. Future Directions

Further research is warranted to optimize the structure of this compound for enhanced biological activity and reduced toxicity. In vivo studies are essential to validate the therapeutic potential observed in vitro.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves coupling 1-aminoanthracene-9,10-dione with a quinoline-4-carboxylic acid derivative. A high-yield approach uses coupling agents like COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) under anhydrous conditions . Key parameters include temperature control (0–25°C), solvent choice (DMF or dichloromethane), and stoichiometric ratios of reagents. For example, excess thionyl chloride (SOCl₂) may be required for activating carboxylic acid intermediates .

- Data Analysis : Yields vary from 60–85% depending on purification methods (e.g., column chromatography vs. recrystallization). Impurities often arise from incomplete coupling or side reactions at the anthraquinone moiety.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral signatures should researchers prioritize?

- Methodology :

- NMR : Focus on distinguishing quinoline (δ 8.5–9.0 ppm for aromatic protons) and anthraquinone (δ 7.5–8.2 ppm) signals. The thiophene ring protons appear at δ 7.0–7.3 ppm .

- IR : Key peaks include C=O stretches (~1670 cm⁻¹ for anthraquinone, ~1700 cm⁻¹ for carboxamide) and C-S vibrations (~690 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected at m/z 487.1 for C₂₈H₁₇N₂O₃S).

Q. What are the primary stability concerns for this compound under laboratory storage conditions?

- Methodology : Stability studies recommend storage in amber vials at –20°C under inert gas (argon/nitrogen) to prevent oxidation of the anthraquinone moiety. Accelerated degradation assays (40°C/75% RH) show <5% decomposition over 30 days when protected from light .

Advanced Research Questions

Q. How does the electron-withdrawing anthraquinone moiety influence the compound’s reactivity in cross-coupling reactions?

- Mechanistic Insight : The anthraquinone group reduces electron density at the quinoline ring, favoring electrophilic substitution at the 2-position of thiophene. DFT calculations suggest a Hammett substituent constant (σ) of +0.45 for the anthraquinone-carboxamide group, directing regioselectivity in Suzuki-Miyaura couplings .

- Experimental Validation : Palladium-catalyzed coupling with aryl boronic acids yields derivatives with >80% selectivity for the thiophene-2-yl position .

Q. What contradictions exist in reported biological activity data, and how can researchers resolve them?

- Data Contradictions : Some studies report IC₅₀ values of 1.2 µM against HeLa cells , while others show no activity below 10 µM .

- Resolution Strategies :

- Validate assay conditions (e.g., serum-free media reduces false positives from protein binding).

- Compare batch purity via HPLC (>95% purity required for reproducibility).

- Control for anthraquinone-mediated ROS generation, which may confound cytotoxicity results .

Q. What computational modeling approaches are suitable for predicting binding modes of this compound with biological targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR). The quinoline-thiophene scaffold shows π-π stacking with Phe723, while the anthraquinone group hydrogen-bonds to Thr766 .

- MD Simulations : GROMACS simulations (100 ns) reveal stable binding in ATP-binding pockets, with RMSD <2.0 Å after equilibration .

Experimental Design Challenges

Q. How can researchers mitigate solubility issues in in vitro assays without altering biological activity?

- Strategies :

- Use co-solvents like DMSO (≤0.1% v/v) or cyclodextrin-based formulations.

- Modify pH (6.5–7.4) to enhance aqueous solubility of the carboxamide group .

- Validation : Dynamic light scattering (DLS) confirms nanoparticle-free solutions at concentrations ≤50 µM.

Q. What are the critical controls for assessing off-target effects in kinase inhibition assays?

- Controls :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.